

Application Note: Preparation and Handling of MSN-125 Stock Solution in DMSO

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Audience: Researchers, scientists, and drug development professionals involved in apoptosis research and neuroprotection studies.

Introduction: **MSN-125** is a potent small-molecule inhibitor of Bax and Bak oligomerization.[1] By interfering with the formation of Bax/Bak dimers, **MSN-125** prevents the mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible step in the intrinsic pathway of apoptosis.[2][3] It has demonstrated efficacy in inhibiting Bax/Bak-mediated apoptosis and protecting primary neurons from glutamate excitotoxicity, making it a valuable tool for studying cellular death mechanisms and developing potential therapeutics for degenerative diseases.[1] [2] This document provides a detailed protocol for the preparation, storage, and handling of **MSN-125** stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

A summary of the key chemical and biological properties of **MSN-125** is presented below for easy reference.

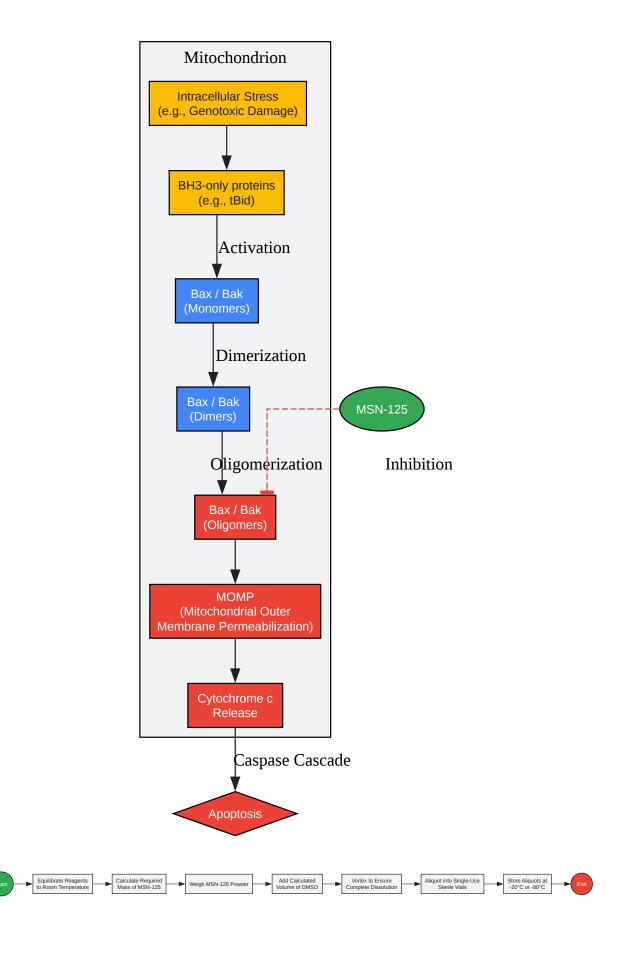


Property	Value	Reference
CAS Number	1592908-16-1	[4][5]
Molecular Formula	C36H38BrN3O6	[4][5]
Molecular Weight	688.61 g/mol	[4][5]
IC ₅₀ (MOMP Inhibition)	4 μΜ	[1][3]
Solubility	Soluble in DMSO	[5]
Powder Storage	Dry, dark at -20°C for up to 24 months	[4][5]
Stock Solution Storage	Aliquots at -20°C for 1 month; -80°C for 6 months.[1][4] Avoid repeated freeze-thaw cycles. [6]	[1][4][6]

Signaling Pathway Inhibition by MSN-125

MSN-125 acts on the intrinsic apoptosis pathway. Intracellular stress signals lead to the activation of pro-apoptotic proteins like Bax and Bak. These proteins then dimerize and form higher-order oligomers in the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c, and subsequent caspase activation. **MSN-125** specifically inhibits the oligomerization step that follows dimer formation.[2][3]







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